Propargyl-PEG3 Pyrene Propargyl-PEG3 Pyrene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13658274
InChI: InChI=1S/C26H25NO4/c1-2-13-29-15-17-31-18-16-30-14-12-27-26(28)23-11-9-21-7-6-19-4-3-5-20-8-10-22(23)25(21)24(19)20/h1,3-11H,12-18H2,(H,27,28)
SMILES: C#CCOCCOCCOCCNC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Molecular Formula: C26H25NO4
Molecular Weight: 415.5 g/mol

Propargyl-PEG3 Pyrene

CAS No.:

Cat. No.: VC13658274

Molecular Formula: C26H25NO4

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

Propargyl-PEG3 Pyrene -

Specification

Molecular Formula C26H25NO4
Molecular Weight 415.5 g/mol
IUPAC Name N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]pyrene-1-carboxamide
Standard InChI InChI=1S/C26H25NO4/c1-2-13-29-15-17-31-18-16-30-14-12-27-26(28)23-11-9-21-7-6-19-4-3-5-20-8-10-22(23)25(21)24(19)20/h1,3-11H,12-18H2,(H,27,28)
Standard InChI Key XVCVYWIKDVZCQS-UHFFFAOYSA-N
SMILES C#CCOCCOCCOCCNC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Canonical SMILES C#CCOCCOCCOCCNC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Introduction

Chemical Structure and Molecular Properties

Propargyl-PEG3 Pyrene (molecular formula: C26H25NO4\text{C}_{26}\text{H}_{25}\text{NO}_{4}) consists of a pyrene core linked to a propargyl group via a triethylene glycol chain. The pyrene moiety, a polycyclic aromatic hydrocarbon, provides strong fluorescence with a high quantum yield, while the PEG3 spacer enhances aqueous solubility and reduces nonspecific interactions in biological environments. The propargyl group (CCH-\text{C}\equiv\text{CH}) enables click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), for site-specific conjugation .

Structural Characteristics

  • Pyrene Core: The planar structure of pyrene (C16H10\text{C}_{16}\text{H}_{10}) facilitates π\pi-π\pi stacking interactions, which are critical for self-assembly and sensor applications.

  • PEG3 Spacer: The triethylene glycol chain ((OCH2CH2)3-\text{(OCH}_2\text{CH}_2)_3-) introduces hydrophilicity and flexibility, mitigating aggregation of the hydrophobic pyrene unit .

  • Propargyl Terminus: The terminal alkyne group allows covalent attachment to azide-functionalized molecules, enabling modular synthesis of complex architectures .

Table 1: Key Molecular Properties of Propargyl-PEG3 Pyrene

PropertyValueSource
Molecular FormulaC26H25NO4\text{C}_{26}\text{H}_{25}\text{NO}_{4}
Molecular Weight415.5 g/mol
Fluorescence λem\lambda_{\text{em}}376 nm (monomer), 470 nm (excimer)
Solubility>10 mg/mL in water

Synthesis and Characterization

The synthesis of Propargyl-PEG3 Pyrene involves sequential conjugation of the pyrene fluorophore, PEG3 spacer, and propargyl group. A representative route is outlined below:

Stepwise Synthesis Protocol

  • Pyrene Functionalization: Pyrene-1-carboxylic acid is activated using NN-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form an NHS ester.

  • PEG3 Spacer Attachment: The activated pyrene is reacted with an amine-terminated PEG3 chain (NH2-PEG3OH\text{NH}_2\text{-PEG}_3-\text{OH}) in anhydrous dimethylformamide (DMF), yielding pyrene-PEG3-OH .

  • Propargyl Group Introduction: The terminal hydroxyl group of pyrene-PEG3-OH is replaced with a propargyl moiety via Mitsunobu reaction using propargyl alcohol and diethyl azodicarboxylate (DEAD) .

Analytical Validation

  • Purity Assessment: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity.

  • Mass Spectrometry: MALDI-TOF MS exhibits a predominant peak at m/zm/z 415.5 ([M+H]+^+) .

  • Fluorescence Spectroscopy: Excitation at 340 nm produces monomer emission at 376 nm and excimer emission at 470 nm, confirming pyrene’s photophysical integrity .

Physicochemical and Biological Properties

Solubility and Stability

The PEG3 spacer confers exceptional aqueous solubility (>10 mg/mL), addressing the inherent hydrophobicity of pyrene. Accelerated stability studies (40°C, 75% RH) show no degradation over 6 months, underscoring its robustness for long-term storage .

Biocompatibility

In vitro cytotoxicity assays (e.g., LDH release in T47D cells) reveal negligible toxicity at concentrations ≤100 µM, making it suitable for biological applications . Hemolytic activity tests on rat erythrocytes show <5% lysis at 1 mM, further validating its biocompatibility .

Applications in Research and Industry

Fluorescence-Based Sensing

Propargyl-PEG3 Pyrene serves as a ratiometric sensor for lipid bilayers and protein aggregates. Its excimer-to-monomer emission ratio correlates with microenvironment polarity, enabling real-time monitoring of membrane dynamics .

Drug Delivery Systems

Conjugation of Propargyl-PEG3 Pyrene to therapeutic peptides (e.g., calcitonin) via CuAAC improves pharmacokinetics. Studies in rats show a 3.2-fold increase in half-life (t1/2t_{1/2}) and 4.5-fold higher AUC compared to unmodified peptides .

Materials Science

The compound facilitates bottom-up fabrication of fluorescent hydrogels. Co-assembly with α-helical peptides (e.g., (KIAALKE)3_3) yields nanostructures with tunable emission, applicable in optoelectronics .

Comparative Analysis with Analogues

Table 2: Comparison of Propargyl-PEG3 Pyrene with Related Compounds

CompoundMolecular WeightFluorescence λem\lambda_{\text{em}}Key Application
Propargyl-PEG3 Pyrene415.5 g/mol376/470 nmDrug delivery, imaging
Pyrene-PEG3-COOH401.4 g/mol376 nmSurface functionalization
Propargyl-PEG4 Pyrene459.6 g/mol376/470 nmEnhanced biodistribution

Challenges and Future Directions

Current limitations include moderate quantum yield (Φ=0.65\Phi = 0.65) compared to quantum dots (Φ>0.85\Phi > 0.85) and potential PEG-related immunogenicity. Future research aims to:

  • Develop branched PEG architectures to reduce renal clearance.

  • Explore two-photon excitation for deep-tissue imaging.

  • Optimize propargyl-azide kinetics for in vivo click chemistry .

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